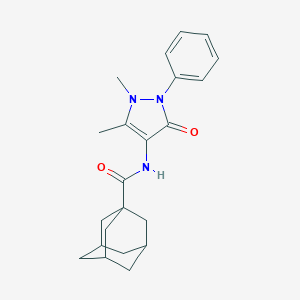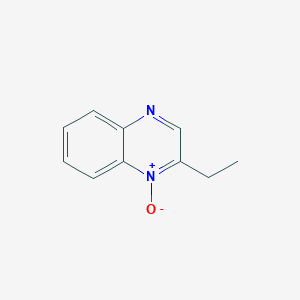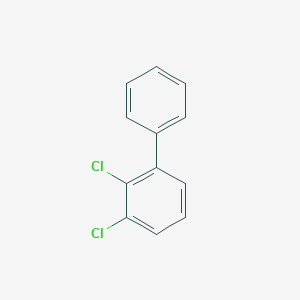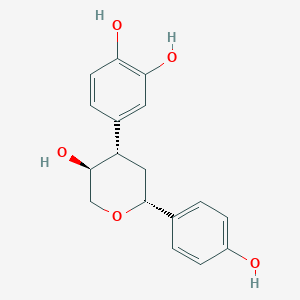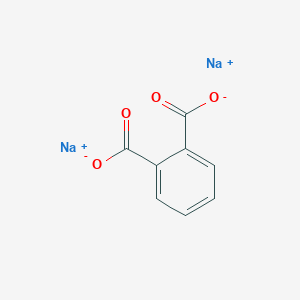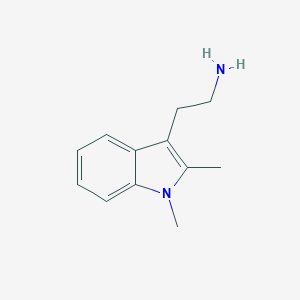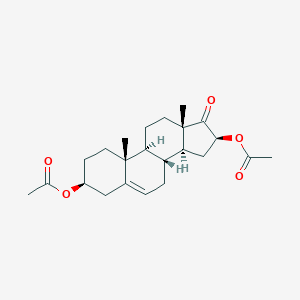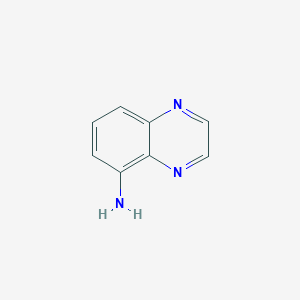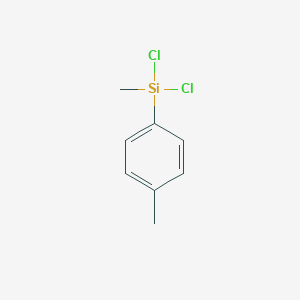
p-Tolylmethyldichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tolylmethyldichlorosilane is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless, oily liquid that is soluble in organic solvents and reacts with water to form a white solid. This compound is commonly used as a reagent in organic synthesis, especially in the preparation of silicon-containing compounds.
Wirkmechanismus
P-Tolylmethyldichlorosilane reacts with various nucleophiles, such as water, alcohols, and amines, to form silicon-containing compounds. The reaction mechanism involves the formation of a silicon-carbon bond, which is a key step in the synthesis of silicon-containing compounds. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid or a base.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that it can cause skin and eye irritation upon contact. It is also toxic if ingested or inhaled, and can cause respiratory and gastrointestinal problems.
Vorteile Und Einschränkungen Für Laborexperimente
P-Tolylmethyldichlorosilane is a versatile reagent that is widely used in organic synthesis. It is easy to handle, and its reactions are typically fast and efficient. However, it has some limitations, such as its toxicity and the need for an inert atmosphere during its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the use of p-Tolylmethyldichlorosilane in scientific research. One potential application is in the synthesis of novel silicon-containing compounds for use in materials science and nanotechnology. Another potential application is in the development of new pharmaceuticals and agrochemicals. Additionally, this compound could be used as a reagent in the production of polymers, resins, and adhesives with unique properties. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a versatile reagent that is widely used in scientific research. It is commonly used in the synthesis of silicon-containing compounds, and has potential applications in materials science, nanotechnology, pharmaceuticals, and agrochemicals. While it has some limitations, such as its toxicity and the need for an inert atmosphere during its synthesis and handling, this compound remains an important tool in the field of organic synthesis. Further research is needed to fully explore its potential in these areas.
Synthesemethoden
P-Tolylmethyldichlorosilane can be synthesized by reacting p-tolylmagnesium bromide with dichloromethylsilane. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures. The reaction mixture is then quenched with water, and the resulting product is extracted with an organic solvent, such as ether or dichloromethane.
Wissenschaftliche Forschungsanwendungen
P-Tolylmethyldichlorosilane is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, especially in the preparation of silicon-containing compounds. It is also used in the production of polymers, resins, and adhesives. Furthermore, this compound is used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Eigenschaften
IUPAC Name |
dichloro-methyl-(4-methylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2Si/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUIMSDHOCZKQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334056 |
Source


|
| Record name | p-tolylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25898-37-7 |
Source


|
| Record name | p-tolylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

